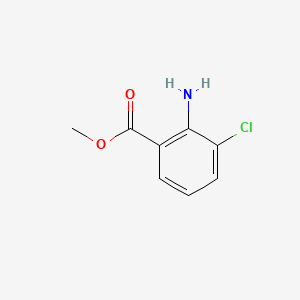

Methyl 2-amino-3-chlorobenzoate

Description

The exact mass of the compound Methyl 2-amino-3-chlorobenzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 2-amino-3-chlorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-amino-3-chlorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-amino-3-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSXSZFYRADEEJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70868457 | |

| Record name | Benzoic acid, 2-amino-3-chloro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70868457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Benzoic acid, 2-amino-3-chloro-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

77820-58-7 | |

| Record name | Methyl 2-amino-3-chlorobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77820-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-amino-3-chloro-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077820587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-amino-3-chloro-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-amino-3-chloro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70868457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-amino-3-chlorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.685 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 2-amino-3-chlorobenzoate: A Technical Guide for Researchers

CAS Number: 77820-58-7

This in-depth technical guide provides comprehensive information on Methyl 2-amino-3-chlorobenzoate, a key chemical intermediate for researchers, scientists, and professionals in drug development and agrochemical synthesis.

Chemical and Physical Properties

Methyl 2-amino-3-chlorobenzoate is an organic compound belonging to the class of benzoate esters.[1] It presents as a white to off-white crystalline solid.[2] This compound is a valuable building block in organic synthesis due to its bifunctional nature, containing both an amino and a chloro substituent on the aromatic ring.[1]

Table 1: Physical and Chemical Properties of Methyl 2-amino-3-chlorobenzoate

| Property | Value | Source |

| CAS Number | 77820-58-7 | [3] |

| Molecular Formula | C₈H₈ClNO₂ | [3] |

| Molecular Weight | 185.61 g/mol | [3] |

| Appearance | White to light yellow powder or lump | [2] |

| Melting Point | 35-39 °C | [2] |

| Boiling Point (Predicted) | 273.8 ± 20.0 °C | [3] |

| Density (Predicted) | 1.311 ± 0.06 g/cm³ | [3] |

| Storage Temperature | 2-8 °C, under inert gas (Nitrogen or Argon) | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of Methyl 2-amino-3-chlorobenzoate.

Table 2: Spectroscopic Data for Methyl 2-amino-3-chlorobenzoate

| Technique | Data | Source |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.79 (dd, J = 8.06, 1.51 Hz, 1H), 7.39 (dd, J = 7.81, 1.51 Hz, 1H), 6.57 (t, J = 7.93 Hz, 1H), 6.25 (s, 2H), 3.86 (s, 3H) | [3] |

| Mass Spectrometry (MH+) | 185.95 | [3] |

Synthesis Protocols

Several methods for the synthesis of Methyl 2-amino-3-chlorobenzoate have been reported. Below are two common experimental protocols.

Synthesis via Methylation of 2-amino-3-chlorobenzoic acid

This method involves the esterification of 2-amino-3-chlorobenzoic acid using a methylating agent.

Experimental Protocol:

-

Dissolve 2-amino-3-chlorobenzoic acid (0.175 mol) in 150g of DMF in a 500mL reaction flask at room temperature.[4]

-

Add an inorganic base, such as potassium carbonate (0.125 mol).[4]

-

Cool the mixture to 10 °C and stir for 30 minutes.

-

Slowly add a methylating reagent, such as dimethyl sulfate (0.178 mol), dropwise.[4]

-

Allow the reaction mixture to warm to room temperature and continue stirring for 6 hours.[4]

-

Pour the reaction mixture into 400mL of water to precipitate the product.

-

Stir for 1 hour, then filter the white solid.

-

Wash the filter cake with water and dry to obtain Methyl 2-amino-3-chlorobenzoate.

Synthesis via Reduction of Methyl 2-nitro-3-chlorobenzoate

This alternative route involves the reduction of a nitro group to an amine.

Experimental Protocol:

-

To a solution of methyl 3-chloro-2-nitrobenzoate (11.6 mmol) in a 1:1 mixture of ethanol and acetic acid (200 mL total), add iron powder (34.8 mmol) at room temperature.[3]

-

Reflux the suspension for 2 hours under a nitrogen atmosphere.[3]

-

After the reaction is complete, cool the mixture to room temperature and partially remove the solvent using a rotary evaporator.[3]

-

Partition the resulting residue between water (200 mL) and ethyl acetate (300 mL).[3]

-

Separate the organic phase and wash sequentially with 1N aqueous sodium hydroxide (50 mL) and brine (50 mL).[3]

-

Dry the organic phase over anhydrous magnesium sulfate and concentrate using a rotary evaporator to yield the product.[3]

Applications in Research and Development

Methyl 2-amino-3-chlorobenzoate is a crucial intermediate in the synthesis of various agrochemicals and pharmaceuticals.[4][5] It is a key building block for the synthesis of triazolopyrimidine sulfonamide herbicides.[5]

Biological Activity and Signaling Pathways

While direct studies on the biological activity of Methyl 2-amino-3-chlorobenzoate are limited in the available literature, its parent compound, 2-amino-3-chlorobenzoic acid , has demonstrated significant anticancer properties.[6]

Research has shown that 2-amino-3-chlorobenzoic acid, isolated from Streptomyces coelicolor, exhibits potent cytotoxic effects on breast cancer cell lines.[6] The mechanism of action involves the inhibition of the PI3K/AKT signaling pathway , a critical pathway in cancer cell proliferation and survival.[7] Inhibition of this pathway leads to the downregulation of downstream targets, ultimately inducing apoptosis in cancer cells.

Given that Methyl 2-amino-3-chlorobenzoate is the methyl ester of this active compound, it is a critical synthon for the development of derivatives and prodrugs targeting the PI3K/AKT pathway. Further research is warranted to determine if the methyl ester itself retains or modifies this biological activity.

Safety Information

Methyl 2-amino-3-chlorobenzoate is irritating to the eyes, respiratory system, and skin.[8] Appropriate personal protective equipment, including gloves, and eye/face protection, should be worn when handling this chemical.[8] It should be used in a well-ventilated area or a chemical fume hood.

This document is intended for informational purposes only and should not be used as a substitute for professional scientific guidance. Always refer to a comprehensive Safety Data Sheet (SDS) before handling this chemical.

References

- 1. Methyl 2-chlorobenzoate | C8H7ClO2 | CID 11895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 2-Amino-3-chlorobenzoate | 77820-58-7 | TCI EUROPE N.V. [tcichemicals.com]

- 3. Methyl 2-amino-3-chlorobenzoate CAS#: 77820-58-7 [m.chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. Methyl 2-amino-5-chlorobenzoate | C8H8ClNO2 | CID 78878 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 2-amino-3-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-amino-3-chlorobenzoate is a crucial chemical intermediate, playing a significant role in the synthesis of various pharmaceuticals and agrochemicals.[1][2] This technical guide provides a comprehensive overview of its chemical properties, synthesis protocols, and applications, with a focus on data relevant to research and development professionals.

Core Chemical and Physical Properties

Methyl 2-amino-3-chlorobenzoate, with the CAS number 77820-58-7, is an organic compound derivative of benzoic acid.[2][3] It typically appears as a white to off-white or light yellow crystalline powder or lump.[2][3][4] Structurally, it is a halogenated and nitrogen-functionalized aromatic compound, containing a methyl ester, an amino group, and a chlorine atom on the benzene ring.[3]

Quantitative Data Summary

The key physicochemical properties of Methyl 2-amino-3-chlorobenzoate are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Weight | 185.61 g/mol | [2][5][6] |

| Molecular Formula | C₈H₈ClNO₂ | [2][7] |

| Melting Point | 35-37°C | [2][7] |

| Boiling Point | 273.8 ± 20.0 °C (Predicted) | [2][7] |

| Density | 1.311 ± 0.06 g/cm³ (Predicted) | [2][4] |

| pKa | 0.25 ± 0.10 (Predicted) | [3][4] |

| CAS Number | 77820-58-7 | [2] |

Experimental Protocols: Synthesis Methodologies

Several methods for the synthesis of Methyl 2-amino-3-chlorobenzoate have been documented. The selection of a specific protocol often depends on factors such as starting material availability, desired yield and purity, and scalability for industrial production.

Protocol 1: Esterification of 2-amino-3-chlorobenzoic acid

This common method involves the direct esterification of 2-amino-3-chlorobenzoic acid using a methylating agent.[1][8]

-

Materials:

-

2-amino-3-chlorobenzoic acid (0.175 mol)

-

Dimethylformamide (DMF) (150g)

-

Potassium carbonate (K₂CO₃) (0.125 mol)

-

Dimethyl sulfate ((CH₃)₂SO₄) (0.178 mol)

-

Water

-

-

Procedure:

-

In a 500mL reaction flask, dissolve 30g of 2-amino-3-chlorobenzoic acid and 17.3g of potassium carbonate in 150g of DMF at room temperature.[9]

-

Cool the mixture to 10°C and stir for 30 minutes.[9]

-

Slowly add 22.4g of dimethyl sulfate dropwise to the mixture.[9]

-

After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 6 hours.[9]

-

Pour the reaction mixture into 400mL of water to precipitate a white solid.[1]

-

Stir the suspension for 1 hour, then collect the solid by filtration.[1]

-

Wash the filter cake with water and dry to obtain Methyl 2-amino-3-chlorobenzoate. This protocol reports a yield of 95.0% and a purity of 97% (HPLC).[1][9]

-

Protocol 2: Reduction of Methyl 3-chloro-2-nitrobenzoate

This alternative synthesis route involves the reduction of a nitro-substituted precursor.[2][4]

-

Materials:

-

Methyl 3-chloro-2-nitrobenzoate (11.6 mmol)

-

Iron powder (34.8 mmol)

-

Ethanol/Acetic acid solution (1:1 ratio, 200 mL total)

-

Ethyl acetate

-

Water

-

1N Sodium hydroxide (aqueous)

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a solution of 2.5g of methyl 3-chloro-2-nitrobenzoate in 200 mL of ethanol/acetic acid, add 1.94g of iron powder at room temperature.[2][4]

-

Reflux the suspension for 2 hours under a nitrogen atmosphere.[2][4]

-

After the reaction is complete, cool the mixture to room temperature and partially remove the solvent using a rotary evaporator.[2][4]

-

Partition the resulting residue between 300 mL of ethyl acetate and 200 mL of water.[2][4]

-

Separate the organic phase and wash it sequentially with 50 mL of 1N aqueous sodium hydroxide and 50 mL of brine.[2][4]

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate via rotary evaporation to yield the product as a tan oily substance that solidifies upon standing. This method yields 1.7g (79%) of the target compound.[2][4]

-

Applications in Drug Development and Agrochemicals

Methyl 2-amino-3-chlorobenzoate serves as a key building block in organic synthesis.[10] It is an important intermediate in the production of various pharmaceuticals and is a critical component in synthesizing triazolopyrimidine sulfonamide herbicides.[1][8] Its structural features, including the amino and chloro groups, provide reactive sites for constructing more complex molecules, such as quinazolinone derivatives which have demonstrated biological activity.[11] The related compound, 2-amino-3-chlorobenzoic acid, has been investigated for its potential role in synthesizing peptide-drug conjugates and enhancing the stability of therapeutic peptides.[12]

Logical and Experimental Workflow Visualization

The following diagrams illustrate the logical workflow for the synthesis of Methyl 2-amino-3-chlorobenzoate and a potential application pathway.

References

- 1. Page loading... [guidechem.com]

- 2. Methyl 2-amino-3-chlorobenzoate CAS#: 77820-58-7 [m.chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. Methyl 2-amino-3-chlorobenzoate | 77820-58-7 [chemicalbook.com]

- 5. Methyl 2-amino-3-chlorobenzoate - [sigmaaldrich.com]

- 6. calpaclab.com [calpaclab.com]

- 7. Methyl 2-amino-3-chlorobenzoate [chembk.com]

- 8. Preparation method of 2-amino-3-chlorobenzoic methyl ester - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN103193666A - Preparation method of 2-amino-3-chlorobenzoic methyl ester - Google Patents [patents.google.com]

- 10. nbinno.com [nbinno.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Physical Properties of Methyl 2-amino-3-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-3-chlorobenzoate is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] A thorough understanding of its physical properties is crucial for its effective use in research and development, enabling optimization of reaction conditions, purification processes, and formulation strategies. This technical guide provides a comprehensive overview of the known physical characteristics of Methyl 2-amino-3-chlorobenzoate, supported by detailed experimental protocols for their determination.

Core Physical Properties

The fundamental physical constants of Methyl 2-amino-3-chlorobenzoate are summarized in the table below. These values are essential for predicting its behavior in various chemical and physical processes.

| Property | Value | Reference |

| CAS Number | 77820-58-7 | [2] |

| Molecular Formula | C₈H₈ClNO₂ | [2] |

| Molecular Weight | 185.61 g/mol | [2] |

| Appearance | White to light yellow powder or lump | |

| Melting Point | 35-37 °C | [2] |

| Boiling Point | 273.8 ± 20.0 °C (Predicted) | [2] |

| Density | 1.311 ± 0.06 g/cm³ (Predicted) | [3] |

| Storage Temperature | 2–8 °C under inert gas (Nitrogen or Argon) | [2] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of Methyl 2-amino-3-chlorobenzoate.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy confirms the arrangement of hydrogen atoms within the molecule.

Table 2: ¹H NMR Data for Methyl 2-amino-3-chlorobenzoate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

| 3.86 | s | 3H | -OCH₃ | [2] |

| 6.25 | s | 2H | -NH₂ | [2] |

| 6.57 | t, J = 7.93 Hz | 1H | Ar-H | [2] |

| 7.39 | dd, J = 7.81, 1.51 Hz | 1H | Ar-H | [2] |

| 7.79 | dd, J = 8.06, 1.51 Hz | 1H | Ar-H | [2] |

| (Solvent: CDCl₃, Frequency: 400 MHz) |

¹³C NMR Spectroscopy

Table 3: Predicted ¹³C NMR Data for Methyl 2-amino-3-chlorobenzoate (based on related compounds)

| Chemical Shift (δ) ppm | Assignment |

| ~52 | -OCH₃ |

| ~115-145 | Aromatic Carbons |

| ~166 | C=O (Ester) |

Mass Spectrometry

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound.

Table 4: Mass Spectrometry Data for Methyl 2-amino-3-chlorobenzoate

| m/z | Interpretation | Reference |

| 185.95 | [M+H]⁺ (Molecular ion peak) | [2] |

Experimental Protocols

Detailed methodologies for the determination of the key physical properties of Methyl 2-amino-3-chlorobenzoate are provided below.

Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range of a solid organic compound using a capillary tube apparatus.

Melting Point Determination Workflow

-

Sample Preparation: A small amount of dry Methyl 2-amino-3-chlorobenzoate is finely ground to a powder. This powder is then packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or Thiele tube) alongside a calibrated thermometer.

-

Heating: The apparatus is heated slowly and steadily, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation and Recording: The temperature at which the first drop of liquid appears (T_initial) and the temperature at which the entire sample becomes a clear liquid (T_final) are recorded. The melting point is reported as the range between T_initial and T_final.

Boiling Point Determination (Distillation Method)

This protocol outlines the determination of the boiling point of a liquid organic compound via simple distillation. As Methyl 2-amino-3-chlorobenzoate is a solid at room temperature, it would first need to be melted.

Boiling Point Determination Workflow

-

Apparatus Setup: A simple distillation apparatus is assembled, consisting of a round-bottom flask, a condenser, a receiving flask, and a thermometer.

-

Sample Preparation: A small volume of molten Methyl 2-amino-3-chlorobenzoate is placed in the round-bottom flask along with a few boiling chips.

-

Thermometer Placement: The thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the distillation head.

-

Heating and Observation: The flask is heated gently. The temperature is recorded when the liquid begins to boil and a steady reflux of vapor is observed on the thermometer bulb. This stable temperature is the boiling point.

Density Determination (Pycnometer Method)

This protocol details the determination of the density of a solid organic compound using a pycnometer.

-

Mass of Empty Pycnometer: A clean and dry pycnometer (a small glass flask with a precise volume) is accurately weighed (m₁).

-

Mass of Pycnometer with Sample: A small amount of Methyl 2-amino-3-chlorobenzoate is added to the pycnometer, and it is reweighed (m₂). The mass of the sample is (m₂ - m₁).

-

Mass of Pycnometer with Sample and Liquid: An inert liquid of known density (ρ_liquid) in which the sample is insoluble is added to the pycnometer, filling it completely. The pycnometer is then weighed again (m₃).

-

Mass of Pycnometer with Liquid: The pycnometer is emptied, cleaned, dried, and then filled with only the inert liquid and weighed (m₄). The mass of the liquid is (m₄ - m₁).

-

Calculation: The density of the solid (ρ_solid) is calculated using the following formula: ρ_solid = [(m₂ - m₁) / ((m₄ - m₁) - (m₃ - m₂))] * ρ_liquid

Solubility Determination (Qualitative)

This protocol provides a method for the qualitative determination of the solubility of Methyl 2-amino-3-chlorobenzoate in various solvents.

Qualitative Solubility Testing Workflow

-

Sample Preparation: A small, accurately weighed amount of Methyl 2-amino-3-chlorobenzoate (e.g., 10 mg) is placed in a test tube.

-

Solvent Addition: A small volume of the test solvent (e.g., 1 mL) is added to the test tube.

-

Observation: The mixture is agitated vigorously for a set period. The sample is visually inspected to determine if it has dissolved completely, partially, or not at all.

-

Classification: The solubility is classified as "soluble," "sparingly soluble," or "insoluble" based on the observation. This process is repeated for a range of solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, and DMSO).

Synthesis Overview

Methyl 2-amino-3-chlorobenzoate is commonly synthesized via the reduction of a nitro group precursor. A general synthetic scheme is presented below.

General Synthesis Workflow

A common laboratory-scale synthesis involves the reduction of Methyl 3-chloro-2-nitrobenzoate using iron powder in a mixture of ethanol and acetic acid.[1] The reaction mixture is refluxed, followed by an extractive workup and purification to yield the final product.[1]

Conclusion

This technical guide provides a detailed summary of the key physical properties of Methyl 2-amino-3-chlorobenzoate, essential for its application in scientific research and development. The tabulated data and detailed experimental protocols offer a practical resource for chemists and pharmaceutical scientists. Further research to obtain quantitative solubility data in a broader range of solvents and to acquire and analyze ¹³C NMR and UV-Vis spectra would provide an even more complete physical profile of this important chemical intermediate.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-amino-3-chlorobenzoate

This technical guide provides a comprehensive overview of the melting and boiling points of methyl 2-amino-3-chlorobenzoate, including experimental protocols for their determination. It also details a common synthesis route and explores the compound's relevance in biochemical pathways, making it a valuable resource for professionals in research and drug development.

Physicochemical Properties of Methyl 2-amino-3-chlorobenzoate

Methyl 2-amino-3-chlorobenzoate is an organic compound that serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3][4][5] At room temperature, it typically appears as a white to off-white or tan waxy solid.[1][2]

Quantitative Data Summary

The key physical and chemical properties of methyl 2-amino-3-chlorobenzoate are summarized in the table below for easy reference.

| Property | Value | Source |

| Melting Point | 35-37°C | [1][6] |

| Boiling Point | 273.8 ± 20.0 °C (Predicted) | [1][6] |

| Molecular Formula | C₈H₈ClNO₂ | [1][6] |

| Molecular Weight | 185.61 g/mol | [1][6] |

| Density | 1.311 ± 0.06 g/cm³ (Predicted) | [1][6] |

| CAS Number | 77820-58-7 | [1][6] |

Experimental Protocols

Accurate determination of melting and boiling points is fundamental for the characterization and purity assessment of chemical compounds.

Determination of Melting Point (Capillary Method)

The melting point of a solid is the temperature at which it transitions to a liquid state.[7][8] For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically causes a depression and broadening of the melting point range.

Materials:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)[7]

-

Thermometer

-

Sample of methyl 2-amino-3-chlorobenzoate

-

Mortar and pestle

Procedure:

-

Ensure the sample of methyl 2-amino-3-chlorobenzoate is dry and finely powdered. If necessary, gently crush the solid using a mortar and pestle.[9]

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a depth of 1-2 mm by tapping the sealed end on a hard surface.[9][10]

-

Place the capillary tube into the heating block of the melting point apparatus.[10]

-

Heat the apparatus rapidly to a temperature approximately 10-15°C below the expected melting point (35°C).

-

Decrease the heating rate to about 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.[10]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the entire sample has completely melted (the end of the melting range).

-

The recorded range is the melting point of the sample. For methyl 2-amino-3-chlorobenzoate, this is expected to be within 35-37°C.[1][6]

Determination of Boiling Point (Capillary Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure, leading to the formation of vapor bubbles throughout the liquid.[11][12][13]

Materials:

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., Thiele tube with heating oil or an aluminum block)

-

Sample of methyl 2-amino-3-chlorobenzoate

Procedure:

-

Place a few milliliters of the liquid sample (methyl 2-amino-3-chlorobenzoate, melted if necessary) into a small test tube.[11]

-

Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.[14][15]

-

Attach the test tube to a thermometer, ensuring the sample is level with the thermometer bulb.

-

Heat the apparatus slowly and uniformly.[14]

-

As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

-

When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[13]

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[13]

Synthesis of Methyl 2-amino-3-chlorobenzoate

Methyl 2-amino-3-chlorobenzoate is often synthesized via the reduction of its nitro precursor, methyl 3-chloro-2-nitrobenzoate.[1][4]

Materials:

-

Methyl 3-chloro-2-nitrobenzoate

-

Iron powder

-

Ethanol

-

Acetic acid

-

Ethyl acetate

-

1N Sodium hydroxide (aqueous)

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask with reflux condenser

-

Rotary evaporator

Procedure:

-

Add iron powder (34.8 mmol) to a solution of methyl 3-chloro-2-nitrobenzoate (11.6 mmol) in a mixture of ethanol (100 mL) and acetic acid (100 mL) at room temperature.[1][4]

-

Heat the suspension to reflux for 2 hours under a nitrogen atmosphere.[1][4]

-

After the reaction is complete, cool the mixture to room temperature.

-

Partially remove the solvent using a rotary evaporator.

-

Partition the resulting residue between water (200 mL) and ethyl acetate (300 mL).[1][4]

-

Separate the organic phase and wash it sequentially with 1N aqueous sodium hydroxide (50 mL) and brine (50 mL).[1][4]

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.[1][4]

-

The process yields methyl 2-amino-3-chlorobenzoate, initially as a tan oil that converts to a waxy solid upon standing.[1][4]

Visualizations: Workflow and Biological Context

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of methyl 2-amino-3-chlorobenzoate from its nitro precursor.

Caption: Synthesis workflow for methyl 2-amino-3-chlorobenzoate.

Biological Significance: Inhibition of the PI3K/AKT Signaling Pathway

While methyl 2-amino-3-chlorobenzoate is primarily an intermediate, its parent compound, 2-amino-3-chlorobenzoic acid, has demonstrated significant biological activity. A study identified 2-amino-3-chlorobenzoic acid produced by Streptomyces coelicolor as a potent anticancer agent against breast cancer cell lines.[16] Its mechanism of action involves the inhibition of the PI3K/AKT signaling pathway, a critical cascade in cancer cell proliferation and survival.[17]

The diagram below outlines the simplified PI3K/AKT signaling pathway and the point of inhibition by 2-amino-3-chlorobenzoic acid.

References

- 1. Methyl 2-amino-3-chlorobenzoate CAS#: 77820-58-7 [m.chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Page loading... [guidechem.com]

- 4. Methyl 2-amino-3-chlorobenzoate | 77820-58-7 [chemicalbook.com]

- 5. Preparation method of 2-amino-3-chlorobenzoic methyl ester - Eureka | Patsnap [eureka.patsnap.com]

- 6. chembk.com [chembk.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. pennwest.edu [pennwest.edu]

- 9. byjus.com [byjus.com]

- 10. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 11. cdn.juniata.edu [cdn.juniata.edu]

- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 14. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 15. byjus.com [byjus.com]

- 16. mdpi.com [mdpi.com]

- 17. benchchem.com [benchchem.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 2-amino-3-chlorobenzoate

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 2-amino-3-chlorobenzoate. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document outlines the spectral data, a detailed experimental protocol for its acquisition, and visualizations of the molecular structure and experimental workflow.

¹H NMR Spectral Data

The ¹H NMR spectrum of Methyl 2-amino-3-chlorobenzoate was recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.[1][2] The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are given in Hertz (Hz).

The quantitative spectral data is summarized in the table below for clear interpretation and comparison.

| Signal | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 1 | 7.79 | Doublet of doublets (dd) | 1H | J = 8.06, 1.51 | H-6 |

| 2 | 7.39 | Doublet of doublets (dd) | 1H | J = 7.81, 1.51 | H-4 |

| 3 | 6.57 | Triplet (t) | 1H | J = 7.93 | H-5 |

| 4 | 6.25 | Singlet (s) | 2H | - | -NH₂ |

| 5 | 3.86 | Singlet (s) | 3H | - | -OCH₃ |

Data sourced from ChemicalBook.[1][2]

Molecular Structure and Proton Assignments

The chemical structure of Methyl 2-amino-3-chlorobenzoate and the assignment of its proton signals are crucial for understanding the ¹H NMR spectrum. The following diagram illustrates the molecule and the corresponding proton labels.

References

An In-depth Technical Guide to the FT-IR Analysis of Methyl 2-amino-3-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of Methyl 2-amino-3-chlorobenzoate, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document outlines the expected vibrational frequencies, detailed experimental protocols for sample analysis, and logical workflows to guide researchers in obtaining and interpreting FT-IR data for this compound.

Core Concepts in the FT-IR Analysis of Methyl 2-amino-3-chlorobenzoate

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules. When a molecule is irradiated with infrared radiation, it absorbs energy at specific frequencies corresponding to its vibrational modes. The resulting spectrum is a unique fingerprint of the molecule.

For Methyl 2-amino-3-chlorobenzoate (C₈H₈ClNO₂), the key functional groups that give rise to characteristic absorption bands in the FT-IR spectrum are:

-

Amine (N-H) group: The primary amine will exhibit symmetric and asymmetric stretching vibrations.

-

Ester (C=O and C-O) groups: The carbonyl group of the ester will produce a strong absorption band, and the C-O stretching will also be present.

-

Aromatic Ring (C=C and C-H groups): The benzene ring will show characteristic C=C stretching bands and C-H stretching and bending vibrations.

-

Carbon-Chlorine (C-Cl) bond: The C-Cl stretching vibration will appear in the fingerprint region of the spectrum.

The precise location of these absorption bands can be influenced by the electronic effects of the substituents on the aromatic ring and potential intramolecular hydrogen bonding between the amino group and the ester.

Predicted FT-IR Spectral Data

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |

| Amine (N-H) | Asymmetric Stretching | 3450 - 3350 | Medium |

| Amine (N-H) | Symmetric Stretching | 3350 - 3250 | Medium |

| Amine (N-H) | Scissoring (Bending) | 1650 - 1580 | Medium-Strong |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium-Weak |

| Alkyl C-H (methyl) | Asymmetric & Symmetric Stretching | 2980 - 2850 | Medium-Weak |

| Ester (C=O) | Stretching | 1730 - 1700 | Strong |

| Aromatic C=C | Stretching | 1620 - 1580 & 1500 - 1400 | Medium-Variable |

| Ester (C-O) | Asymmetric Stretching | 1300 - 1200 | Strong |

| Ester (C-O) | Symmetric Stretching | 1150 - 1000 | Medium |

| Aromatic C-H | Out-of-plane Bending | 900 - 690 | Strong |

| Carbon-Chlorine (C-Cl) | Stretching | 800 - 600 | Medium-Strong |

Note: These are predicted ranges and the actual peak positions may vary based on the physical state of the sample and the specific instrumentation used.

Experimental Protocols

The successful acquisition of a high-quality FT-IR spectrum of Methyl 2-amino-3-chlorobenzoate, which is a solid at room temperature, relies on proper sample preparation.[1][2][3] The two most common and effective methods are the Potassium Bromide (KBr) pellet method and the Attenuated Total Reflectance (ATR) technique.

Method 1: Potassium Bromide (KBr) Pellet Technique

This traditional method involves dispersing the solid sample in a dry alkali halide matrix, typically potassium bromide (KBr), and pressing it into a transparent pellet.[2][4]

Materials and Equipment:

-

Methyl 2-amino-3-chlorobenzoate sample

-

FT-IR grade Potassium Bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet press with die set

-

FT-IR spectrometer

Procedure:

-

Grinding: Weigh approximately 1-2 mg of the Methyl 2-amino-3-chlorobenzoate sample and 100-200 mg of dry KBr powder.[2] Transfer both to an agate mortar.

-

Mixing: Gently grind the sample and KBr together with the pestle until a fine, homogeneous powder is obtained.[2] The particle size of the sample should be reduced to minimize scattering of the infrared radiation.[3]

-

Pellet Formation: Transfer the powder mixture into the pellet die. Place the die into a hydraulic press and apply pressure to form a clear, transparent pellet.[2]

-

Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Spectrum Acquisition: Record the FT-IR spectrum according to the instrument's operating procedure. A background spectrum of a pure KBr pellet or an empty sample compartment should be collected and subtracted from the sample spectrum.

Method 2: Attenuated Total Reflectance (ATR) Technique

ATR is a modern and rapid method that requires minimal sample preparation.[2] It is particularly useful for analyzing fine powders and solid films.

Materials and Equipment:

-

Methyl 2-amino-3-chlorobenzoate sample

-

FT-IR spectrometer equipped with an ATR accessory (e.g., with a zinc selenide or diamond crystal)[5]

Procedure:

-

Crystal Cleaning: Ensure the surface of the ATR crystal is clean and free from any contaminants.[2]

-

Background Spectrum: Record a background spectrum with the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the Methyl 2-amino-3-chlorobenzoate powder directly onto the ATR crystal.[2]

-

Pressure Application: Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal surface.[2]

-

Spectrum Acquisition: Collect the FT-IR spectrum of the sample. The instrument's software will automatically perform the ATR correction.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft tissue.

Visualizing the Workflow and Key Relationships

To better illustrate the processes involved in the FT-IR analysis of Methyl 2-amino-3-chlorobenzoate, the following diagrams have been generated using the DOT language.

Caption: Workflow for the FT-IR analysis of a solid sample.

Caption: Functional groups and their expected FT-IR regions.

References

An In-depth Technical Guide to the Mass Spectrometry of Methyl 2-amino-3-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometric analysis of Methyl 2-amino-3-chlorobenzoate (C₈H₈ClNO₂), a significant intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] This document outlines potential fragmentation patterns, experimental protocols for analysis, and visual representations of analytical workflows and fragmentation pathways to support research and development activities.

Molecular and Spectrometric Data

Methyl 2-amino-3-chlorobenzoate has a molecular weight of approximately 185.61 g/mol .[1] Mass spectrometric analysis has identified a molecular ion peak (MH+) at m/z 185.95, suggesting amenability to soft ionization techniques such as electrospray ionization (ESI).[1] For the purpose of structural elucidation, this guide will focus on the predicted fragmentation patterns under Electron Ionization (EI), which is commonly coupled with Gas Chromatography (GC-MS).

Predicted Electron Ionization Mass Spectrometry Data

The following table summarizes the predicted major ions in the EI mass spectrum of Methyl 2-amino-3-chlorobenzoate. The relative abundance is a qualitative prediction based on ion stability.

| m/z (predicted) | Proposed Fragment Ion | Proposed Structure | Predicted Relative Abundance | Fragmentation Pathway |

| 185/187 | [M]⁺ | [C₈H₈ClNO₂]⁺ | Moderate | Molecular ion (isotope pattern due to ³⁵Cl/³⁷Cl) |

| 154/156 | [M - OCH₃]⁺ | [C₇H₅ClNO]⁺ | High | Loss of the methoxy radical from the ester |

| 126/128 | [M - COOCH₃]⁺ | [C₆H₅ClN]⁺ | Moderate | Loss of the carbomethoxy radical |

| 99 | [C₆H₅N]⁺ | Low | Loss of COOCH₃ and Cl | |

| 77 | [C₆H₅]⁺ | Low | Cleavage of the aromatic ring |

Experimental Protocols for GC-MS Analysis

The analysis of Methyl 2-amino-3-chlorobenzoate can be effectively performed using Gas Chromatography-Mass Spectrometry (GC-MS). Due to its polarity, derivatization may be employed to improve chromatographic peak shape and thermal stability, though direct analysis is also feasible.

I. Sample Preparation and Derivatization (Optional)

For complex matrices where improved volatility and peak shape are necessary, derivatization of the primary amine can be performed.

-

Sample Dissolution : Dissolve a known quantity of the sample in a suitable solvent such as methanol or dichloromethane.

-

Derivatization Agent : A common agent for primary amines is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or pentafluoropropionic anhydride (PFPA).

-

Reaction : To the sample solution, add an excess of the derivatizing agent and a catalyst if required (e.g., trimethylchlorosilane for silylation).

-

Incubation : Heat the mixture at 60-80°C for 30-60 minutes to ensure complete derivatization.

-

Dilution : After cooling, dilute the sample to the desired concentration with an appropriate solvent (e.g., hexane) for GC-MS analysis.

II. Gas Chromatography-Mass Spectrometry (GC-MS) Conditions

The following are typical GC-MS parameters for the analysis of aromatic amines and related compounds.

| Parameter | Recommended Setting |

| Gas Chromatograph | Agilent 7890B or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or DB-35 MS (30 m x 0.25 mm, 0.25 µm)[3] |

| Injector Temperature | 250°C |

| Injection Mode | Splitless (1 µL injection volume) |

| Oven Program | Initial temperature of 80°C, hold for 2 minutes, ramp at 15-30°C/min to 240°C, hold for 5 minutes.[4] |

| Carrier Gas | Helium at a constant flow rate of 1.0-1.5 mL/min |

| Mass Spectrometer | Agilent 5977B or equivalent |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Acquisition Mode | Full Scan (m/z 50-300) or Selected Ion Monitoring (SIM) for targeted analysis |

Visualizing Analytical Processes

Experimental Workflow for GC-MS Analysis

The following diagram illustrates a typical workflow for the analysis of Methyl 2-amino-3-chlorobenzoate by GC-MS.

Predicted Fragmentation Pathway

The fragmentation of Methyl 2-amino-3-chlorobenzoate under electron ionization is initiated by the removal of an electron to form the molecular ion. The subsequent fragmentation is driven by the stability of the resulting ions.

References

Navigating the Solubility Landscape of Methyl 2-Amino-3-Chlorobenzoate: A Technical Guide

For Immediate Release

This technical guide addresses the critical gap in publicly available quantitative data on the solubility of methyl 2-amino-3-chlorobenzoate in common organic solvents. Aimed at researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of available information, detailed experimental protocols for solubility determination, and a discussion of the underlying principles governing the solubility of this compound.

Executive Summary

Methyl 2-amino-3-chlorobenzoate is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Understanding its solubility in different organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This guide acknowledges the current lack of specific quantitative solubility data for methyl 2-amino-3-chlorobenzoate in the public domain. To address this, we present solubility data for a structurally analogous compound, 2-amino-6-chlorobenzoic acid, to provide valuable insights. Furthermore, a detailed, best-practice experimental protocol for determining the solubility of methyl 2-amino-3-chlorobenzoate is provided to empower researchers to generate the necessary data in-house.

Solubility Data of a Structurally Related Compound

| Solvent | Temperature (K) | Mole Fraction Solubility (10³x₁) |

| N-Methyl-2-pyrrolidone | 278.15 | 185.32 |

| 283.15 | 211.17 | |

| 288.15 | 239.84 | |

| 293.15 | 271.65 | |

| 298.15 | 306.98 | |

| 303.15 | 346.21 | |

| 308.15 | 389.78 | |

| 313.15 | 438.15 | |

| 318.15 | 491.81 | |

| 323.15 | 551.29 | |

| Ethanol | 278.15 | 55.61 |

| 283.15 | 62.43 | |

| 288.15 | 70.08 | |

| 293.15 | 78.68 | |

| 298.15 | 88.35 | |

| 303.15 | 99.21 | |

| 308.15 | 111.42 | |

| 313.15 | 125.13 | |

| 318.15 | 140.51 | |

| 323.15 | 157.75 | |

| Ethyl Acetate | 278.15 | 43.19 |

| 283.15 | 48.87 | |

| 288.15 | 55.28 | |

| 293.15 | 62.51 | |

| 298.15 | 70.66 | |

| 303.15 | 79.83 | |

| 308.15 | 90.15 | |

| 313.15 | 101.75 | |

| 318.15 | 114.79 | |

| 323.15 | 129.45 | |

| n-Propanol | 278.15 | 38.04 |

| 283.15 | 42.61 | |

| 288.15 | 47.79 | |

| 293.15 | 53.62 | |

| 298.15 | 60.18 | |

| 303.15 | 67.54 | |

| 308.15 | 75.79 | |

| 313.15 | 85.03 | |

| 318.15 | 95.38 | |

| 323.15 | 106.96 | |

| Isopropanol | 278.15 | 32.75 |

| 283.15 | 36.71 | |

| 288.15 | 41.22 | |

| 293.15 | 46.33 | |

| 298.15 | 52.11 | |

| 303.15 | 58.64 | |

| 308.15 | 65.99 | |

| 313.15 | 74.25 | |

| 318.15 | 83.52 | |

| 323.15 | 93.91 | |

| n-Butanol | 278.15 | 27.91 |

| 283.15 | 31.04 | |

| 288.15 | 34.61 | |

| 293.15 | 38.64 | |

| 298.15 | 43.19 | |

| 303.15 | 48.30 | |

| 308.15 | 54.02 | |

| 313.15 | 60.41 | |

| 318.15 | 67.54 | |

| 323.15 | 75.48 | |

| Ethylene Glycol | 278.15 | 22.84 |

| 283.15 | 25.86 | |

| 288.15 | 29.28 | |

| 293.15 | 33.15 | |

| 298.15 | 37.52 | |

| 303.15 | 42.45 | |

| 308.15 | 47.98 | |

| 313.15 | 54.19 | |

| 318.15 | 61.16 | |

| 323.15 | 68.96 | |

| Isobutanol | 278.15 | 21.87 |

| 283.15 | 24.35 | |

| 288.15 | 27.14 | |

| 293.15 | 30.27 | |

| 298.15 | 33.78 | |

| 303.15 | 37.71 | |

| 308.15 | 42.10 | |

| 313.15 | 46.99 | |

| 318.15 | 52.42 | |

| 323.15 | 58.46 | |

| n-Heptanol | 278.15 | 16.53 |

| 283.15 | 18.29 | |

| 288.15 | 20.25 | |

| 293.15 | 22.43 | |

| 298.15 | 24.85 | |

| 303.15 | 27.53 | |

| 308.15 | 30.50 | |

| 313.15 | 33.78 | |

| 318.15 | 37.40 | |

| 323.15 | 41.40 | |

| 1-Octanol | 278.15 | 14.12 |

| 283.15 | 15.60 | |

| 288.15 | 17.25 | |

| 293.15 | 19.08 | |

| 298.15 | 21.10 | |

| 303.15 | 23.32 | |

| 308.15 | 25.76 | |

| 313.15 | 28.44 | |

| 318.15 | 31.38 | |

| 323.15 | 34.61 | |

| Acetonitrile | 278.15 | 6.78 |

| 283.15 | 7.91 | |

| 288.15 | 9.22 | |

| 293.15 | 10.74 | |

| 298.15 | 12.50 | |

| 303.15 | 14.54 | |

| 308.15 | 16.90 | |

| 313.15 | 19.63 | |

| 318.15 | 22.78 | |

| 323.15 | 26.40 | |

| Toluene | 278.15 | 1.83 |

| 283.15 | 2.14 | |

| 288.15 | 2.51 | |

| 293.15 | 2.94 | |

| 298.15 | 3.46 | |

| 303.15 | 4.08 | |

| 308.15 | 4.81 | |

| 313.15 | 5.67 | |

| 318.15 | 6.68 | |

| 323.15 | 7.86 | |

| Water | 278.15 | 0.29 |

| 283.15 | 0.33 | |

| 288.15 | 0.37 | |

| 293.15 | 0.42 | |

| 298.15 | 0.48 | |

| 303.15 | 0.55 | |

| 308.15 | 0.63 | |

| 313.15 | 0.72 | |

| 318.15 | 0.82 | |

| 323.15 | 0.94 | |

| Cyclohexane | 278.15 | 0.04 |

| 283.15 | 0.05 | |

| 288.15 | 0.06 | |

| 293.15 | 0.07 | |

| 298.15 | 0.09 | |

| 303.15 | 0.11 | |

| 308.15 | 0.13 | |

| 313.15 | 0.16 | |

| 318.15 | 0.19 | |

| 323.15 | 0.23 |

Experimental Protocol: Isothermal Saturation (Shake-Flask) Method

The following is a detailed protocol for the determination of the solubility of methyl 2-amino-3-chlorobenzoate in organic solvents. This method is based on the widely accepted isothermal saturation or "shake-flask" method.

Objective

To determine the equilibrium solubility of methyl 2-amino-3-chlorobenzoate in a selection of organic solvents at a constant, controlled temperature.

Materials

-

Methyl 2-amino-3-chlorobenzoate (purity > 99%)

-

Selected organic solvents (analytical grade or higher)

-

Thermostatic shaker bath

-

Calibrated thermometer

-

Analytical balance (readable to 0.1 mg)

-

Glass vials with screw caps and PTFE septa

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of methyl 2-amino-3-chlorobenzoate to a series of glass vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.

-

Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired constant temperature (e.g., 298.15 K).

-

Agitate the vials at a constant speed for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. It is advisable to perform preliminary experiments to determine the minimum time required to reach equilibrium by analyzing samples at different time points until the concentration of the solute remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant of each vial using a pre-warmed syringe to prevent precipitation upon cooling.

-

Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask. The filter should also be pre-warmed.

-

Record the mass of the collected filtrate.

-

Dilute the filtrate to a known volume with the same solvent.

-

-

Analysis:

-

Analyze the concentration of methyl 2-amino-3-chlorobenzoate in the diluted samples using a validated HPLC method.

-

Prepare a calibration curve using standard solutions of known concentrations of methyl 2-amino-3-chlorobenzoate in the respective solvent.

-

-

Calculation of Solubility:

-

From the HPLC data and the calibration curve, determine the concentration of methyl 2-amino-3-chlorobenzoate in the diluted sample.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in desired units, such as grams per 100 g of solvent ( g/100g ) or mole fraction.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal saturation method.

Caption: Experimental workflow for solubility determination.

Factors Influencing Solubility

The solubility of a solute in a solvent is governed by a complex interplay of factors related to their molecular structures and intermolecular forces. The principle of "like dissolves like" is a fundamental concept.

Caption: Factors influencing the solubility of the compound.

Conclusion

While quantitative solubility data for methyl 2-amino-3-chlorobenzoate remains to be systematically reported, this guide provides a foundational framework for researchers. The presented data for a structurally similar compound offers initial insights, and the detailed experimental protocol equips scientists with the methodology to generate precise and reliable solubility data. Understanding the solubility of this important intermediate is a critical step in advancing its application in pharmaceutical and chemical synthesis.

References

Chemical structure and IUPAC name of Methyl 2-amino-3-chlorobenzoate

An In-depth Technical Guide to Methyl 2-amino-3-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectral data of Methyl 2-amino-3-chlorobenzoate, an important intermediate in the pharmaceutical and agrochemical industries.

Chemical Structure and IUPAC Name

Methyl 2-amino-3-chlorobenzoate is an aromatic organic compound. The structure consists of a benzene ring substituted with a methyl ester group, an amino group, and a chlorine atom.

-

IUPAC Name: methyl 2-amino-3-chlorobenzoate[1]

-

Synonyms: 2-Amino-3-chlorobenzoic acid methyl ester, Methyl 3-chloroanthranilate[2]

Chemical Structure:

(A textual representation of the benzene ring with substituents at positions 1 (COOCH3), 2 (NH2), and 3 (Cl).)

Physicochemical Properties

The physical and chemical properties of Methyl 2-amino-3-chlorobenzoate are summarized in the table below.

| Property | Value | Reference |

| Appearance | Off-white crystalline powder or tan waxy solid | [3][5] |

| Melting Point | 35-37 °C | [3][4] |

| Boiling Point | 273.8 ± 20.0 °C (Predicted) | [3][4] |

| Density | 1.311 ± 0.06 g/cm³ (Predicted) | [3][4] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2–8 °C | [3] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of the compound.

¹H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 3.86 | s | - | -OCH₃ (3H) |

| 6.25 | s | - | -NH₂ (2H) |

| 6.57 | t | 7.93 | Aromatic H (1H) |

| 7.39 | dd | 7.81, 1.51 | Aromatic H (1H) |

| 7.79 | dd | 8.06, 1.51 | Aromatic H (1H) |

| Solvent: CDCl₃, Frequency: 400 MHz[3][5] |

Mass Spectrometry

| Ion | m/z |

| [M+H]⁺ | 185.95 |

| Calculated for C₈H₈ClNO₂: 185.02[3][5] |

FT-IR Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400-3300 (two peaks) | N-H stretch |

| ~1710 | C=O stretch (ester) |

| ~1600, ~1450 | C=C stretch (aromatic) |

| ~750 | C-Cl stretch |

| Data compiled from comparative analysis.[6] |

Experimental Protocols: Synthesis

Several methods for the synthesis of Methyl 2-amino-3-chlorobenzoate have been reported. Below are detailed protocols for two common approaches.

Synthesis from 2-amino-3-chlorobenzoic acid

This method involves the esterification of 2-amino-3-chlorobenzoic acid using a methylating agent in the presence of a base.

Workflow Diagram:

Caption: Workflow for the synthesis of Methyl 2-amino-3-chlorobenzoate.

Detailed Protocol:

-

In a suitable reaction flask, dissolve 30g (0.175 mol) of 2-amino-3-chlorobenzoic acid and 17.3g (0.125 mol) of potassium carbonate in 150g of DMF at room temperature.[7][8][9]

-

Cool the resulting mixture to 10°C and stir for 30 minutes.[7][8][9]

-

Slowly add 22.4g (0.178 mol) of dimethyl sulfate dropwise to the mixture.[7][8][9]

-

After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 6 hours.[7][8][9]

-

Pour the reaction mixture into 400mL of water, which will cause a white solid to precipitate.[7]

-

Stir the suspension for 1 hour, then collect the solid by filtration.

-

Wash the filter cake with water and dry to yield the final product, Methyl 2-amino-3-chlorobenzoate.[7] (Typical yield: 95.0%, Purity by HPLC: 97%).[7][8]

Synthesis from Methyl 3-chloro-2-nitrobenzoate

This alternative route involves the reduction of a nitro-substituted precursor.

Logical Relationship Diagram:

Caption: Logical flow of the reduction synthesis route.

Detailed Protocol:

-

To a solution of 2.5g (11.6 mmol) of methyl 3-chloro-2-nitrobenzoate in a mixture of 100 mL ethanol and 100 mL acetic acid, add 1.94g (34.8 mmol) of iron powder at room temperature.[3][5]

-

Heat the suspension to reflux for 2 hours under a nitrogen atmosphere.[3][5]

-

After the reaction is complete, cool the mixture to room temperature and partially remove the solvent using a rotary evaporator.[3][5]

-

Partition the resulting residue between 300 mL of ethyl acetate and 200 mL of water.[3][5]

-

Separate the organic phase and wash it sequentially with 50 mL of 1N aqueous sodium hydroxide and 50 mL of brine.[3][5]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator to obtain the target product as a tan oily substance that solidifies upon standing.[3][5] (Typical yield: 79%).[3][5]

Applications

Methyl 2-amino-3-chlorobenzoate serves as a key intermediate in the synthesis of various chemical products. Its primary application is in the production of pharmaceuticals and pesticides.[3][4][5] It is a crucial building block for synthesizing more complex molecules due to the reactive amino and ester functional groups.

References

- 1. CID 159835843 | C16H16Cl2N2O4 | CID 159835843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [precision.fda.gov]

- 3. Methyl 2-amino-3-chlorobenzoate CAS#: 77820-58-7 [m.chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. Methyl 2-amino-3-chlorobenzoate | 77820-58-7 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. Page loading... [guidechem.com]

- 8. Preparation method of 2-amino-3-chlorobenzoic methyl ester - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN103193666A - Preparation method of 2-amino-3-chlorobenzoic methyl ester - Google Patents [patents.google.com]

Technical Guide: Safety and Handling of Methyl 2-amino-3-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data, physical and chemical properties, and handling procedures for Methyl 2-amino-3-chlorobenzoate (CAS 77820-58-7). The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding for professionals in research and development.

Chemical Identification

| Parameter | Value |

| Chemical Name | Methyl 2-amino-3-chlorobenzoate |

| Synonyms | 2-Amino-3-chlorobenzoic acid methyl ester, Methyl 3-chloroanthranilate |

| CAS Number | 77820-58-7 |

| Molecular Formula | C₈H₈ClNO₂ |

| Molecular Weight | 185.61 g/mol |

| Chemical Structure | (A diagram would be placed here in a full report) |

Hazard Identification and Classification

Methyl 2-amino-3-chlorobenzoate is classified as a hazardous substance. The following table summarizes its GHS classification. It is important to note that classifications may vary slightly between suppliers.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Specific Target Organ Toxicity - Single Exposure (Respiratory System) | 3 | H335: May cause respiratory irritation |

Hazard Pictograms:

(Pictograms for "Harmful" and "Irritant" would be displayed here)

Signal Word: Warning

The following diagram illustrates the logical flow of hazard identification and the corresponding precautionary measures.

Caption: Hazard and Precautionary Workflow for Methyl 2-amino-3-chlorobenzoate.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of Methyl 2-amino-3-chlorobenzoate.

| Property | Value | Source |

| Appearance | White to light yellow crystalline powder or lump. | [1][2][3] |

| Odor | Faint amine-like. | [1] |

| Melting Point | 35-39 °C | [4][5] |

| Boiling Point | 273.8 ± 20.0 °C (Predicted) | [4] |

| Flash Point | 119.392 °C | [4] |

| Density | 1.311 ± 0.06 g/cm³ (Predicted) | [4] |

| Vapor Pressure | 0.006 mmHg at 25°C | [4] |

| Water Solubility | Sparingly soluble. | [1] |

| pKa | 0.25 ± 0.10 (Predicted) | [3] |

| Refractive Index | 1.581 | [4] |

Toxicological Information

Limited toxicological data is available for this compound. The available acute toxicity data is presented below.

| Route | Species | Value |

| Oral LD50 | Rat | > 2000 mg/kg |

Other Toxicological Effects:

-

Skin Contact: Causes skin irritation.[6]

-

Eye Contact: Causes serious eye irritation.[6]

-

Inhalation: Harmful if inhaled and may cause respiratory irritation.[6][7]

-

Chronic Exposure: No data available.

-

Carcinogenicity: Not classified as a carcinogen by IARC, NTP, or OSHA.[6]

-

Mutagenicity: No data available.

-

Reproductive Toxicity: No data available.

Ecological Information

There is limited to no data available on the ecological effects of Methyl 2-amino-3-chlorobenzoate.

| Parameter | Value |

| Ecotoxicity | No data available. |

| Persistence and Degradability | No data available. |

| Bioaccumulative Potential | No data available. |

| Mobility in Soil | No data available. |

It is advised to prevent the release of this chemical into the environment.[8]

Experimental Protocols: Synthesis

Methyl 2-amino-3-chlorobenzoate is primarily used as an intermediate in the synthesis of pharmaceuticals and pesticides.[1] Several methods for its synthesis have been reported. One common laboratory-scale synthesis involves the esterification of 2-amino-3-chlorobenzoic acid.

Protocol: Esterification of 2-amino-3-chlorobenzoic acid

This protocol is based on a method described in the "Journal of Natural Sciences of Xiangtan University".[9]

Materials:

-

2-amino-3-chlorobenzoic acid

-

Anhydrous methanol

-

Dry HCl gas

-

Saturated sodium bicarbonate solution

-

Water

-

250mL three-necked flask and standard glassware for reflux and filtration

Procedure:

-

In a 250mL three-necked flask, combine 29.1g (0.17 mol) of 2-amino-3-chlorobenzoic acid and 100mL of anhydrous methanol.

-

Bubble 15L of dry HCl gas (approximately 0.68 mol) through the solution.

-

Heat the mixture to reflux and maintain for 6 hours.

-

After reflux, cool the solution to room temperature.

-

Pour the cooled solution into 250 mL of water.

-

Neutralize the solution to a pH of 8-9 using a saturated sodium bicarbonate solution, which will cause a white solid to precipitate.

-

Collect the solid product by filtration.

-

Wash the filter cake with water and dry to obtain Methyl 2-amino-3-chlorobenzoate.

The following diagram illustrates the general workflow for this synthesis.

Caption: General workflow for the synthesis of Methyl 2-amino-3-chlorobenzoate.

Handling and Storage

Handling:

-

Use in a well-ventilated area or under a chemical fume hood.[8]

-

Avoid breathing dust, fumes, or vapors.[6]

-

Avoid contact with skin and eyes.[6]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8]

-

Wash hands thoroughly after handling.[6]

-

Keep away from heat, sparks, and open flames.[8]

Storage:

-

Store in a tightly closed container.[8]

-

Keep in a cool, dry, and well-ventilated place.[8]

-

Store away from incompatible materials such as strong oxidizing agents.[6]

Stability and Reactivity

-

Reactivity: Generally stable under normal conditions.

-

Chemical Stability: Stable under recommended storage conditions.[6]

-

Possibility of Hazardous Reactions: No data available.

-

Conditions to Avoid: Heat, flames, and sparks.[8]

-

Incompatible Materials: Strong oxidizing agents.[6]

-

Hazardous Decomposition Products: Upon combustion, may produce carbon oxides, nitrogen oxides, and hydrogen chloride.[6]

First-Aid Measures

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If symptoms persist, seek medical attention.[6]

-

Skin Contact: Immediately wash the skin with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[6]

-

Ingestion: Do NOT induce vomiting. Wash out the mouth with water. If the person is conscious, give small quantities of water to drink. Seek medical attention.[8]

Disposal Considerations

Dispose of this material and its container in accordance with all applicable local, state, and federal regulations. Do not allow it to enter drains or watercourses.[8]

Disclaimer: This document is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). It is the responsibility of the user to consult the most up-to-date SDS from the supplier before handling this chemical and to conduct a thorough risk assessment.

References

- 1. Methyl 2-amino-3-chlorobenzoate | 77820-58-7 [chemicalbook.com]

- 2. matrixscientific.com [matrixscientific.com]

- 3. Page loading... [wap.guidechem.com]

- 4. chembk.com [chembk.com]

- 5. Methyl 2-Amino-3-chlorobenzoate | 77820-58-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. file.bldpharm.com [file.bldpharm.com]

- 7. matrixscientific.com [matrixscientific.com]

- 8. Methyl 2-amino-3-chlorobenzoate | CAS#:77820-58-7 | Chemsrc [chemsrc.com]

- 9. Page loading... [wap.guidechem.com]

The Chlorine Substituent's Impact on Methyl 2-amino-3-chlorobenzoate Reactivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the role of the chlorine substituent in the reactivity of Methyl 2-amino-3-chlorobenzoate. The presence of the chlorine atom at the ortho position to the amino group and meta to the methoxycarbonyl group significantly influences the molecule's electronic properties and steric environment. This document explores these effects through an examination of the compound's basicity, nucleophilicity, and susceptibility to various organic reactions. Quantitative data from spectroscopic analyses and established substituent effect models are presented to offer a clear comparison with related analogs. Detailed experimental protocols for key reactions are also provided to aid in practical applications.

Introduction

Methyl 2-amino-3-chlorobenzoate is a vital intermediate in the synthesis of pharmaceuticals and agrochemicals. Its chemical behavior is largely dictated by the interplay of its three functional groups: the electron-donating amino group, the electron-withdrawing methoxycarbonyl group, and the influential chlorine substituent. The position of the chlorine atom is critical, exerting both electronic and steric effects that modulate the reactivity of the entire molecule. Understanding these effects is paramount for optimizing reaction conditions, predicting product formation, and designing novel synthetic pathways. This guide will dissect the multifaceted role of the ortho-chlorine substituent, providing a detailed examination of its impact on the molecule's reactivity profile.

Electronic and Steric Effects of the Chlorine Substituent

The chlorine atom at the C-3 position influences the reactivity of Methyl 2-amino-3-chlorobenzoate through a combination of inductive and resonance effects, as well as steric hindrance.

2.1. Electronic Effects

-

Inductive Effect (-I): As an electronegative atom, chlorine exerts a strong electron-withdrawing inductive effect. This effect decreases the electron density of the aromatic ring and, significantly, of the adjacent amino group. This reduction in electron density lowers the basicity and nucleophilicity of the nitrogen atom.

-

Resonance Effect (+R): The chlorine atom also possesses lone pairs of electrons that can be delocalized into the aromatic ring through resonance. This effect increases electron density at the ortho and para positions relative to the chlorine. However, for halogens, the inductive effect is generally considered to be stronger than the resonance effect in influencing overall reactivity.

The combined electronic influence of the chlorine atom deactivates the aromatic ring towards electrophilic substitution and reduces the reactivity of the amino group in nucleophilic reactions.

2.2. Steric Effects (Ortho Effect)

The placement of the chlorine atom ortho to the amino group introduces significant steric hindrance. This "ortho effect" can:

-

Physically obstruct the approach of reagents to the amino group, slowing down reactions such as acylation and alkylation.

-

Influence the conformation of the molecule, potentially disrupting the planarity of the system and affecting resonance interactions.

The following diagram illustrates the key electronic and steric influences of the chlorine substituent.

Caption: Electronic and steric effects of the chlorine substituent.

Quantitative Analysis of Reactivity

To quantify the impact of the chlorine substituent, we can compare the physicochemical properties and reaction outcomes of Methyl 2-amino-3-chlorobenzoate with its parent analog, Methyl 2-aminobenzoate.

3.1. Basicity of the Amino Group

| Compound | Substituent at C3 | pKa of Conjugate Acid |

| Aniline | H | 4.63 |

| 3-Chloroaniline | Cl | 3.52 |

| 2-Chloroaniline | - | 2.64 |

| Methyl 2-amino-3-chlorobenzoate | Cl | ~0.25 (Predicted) |

Table 1: Comparison of pKa values of the conjugate acids of aniline and its chloro-derivatives.

The significantly lower predicted pKa for Methyl 2-amino-3-chlorobenzoate highlights the potent electron-withdrawing effect of the ortho-chlorine, which substantially reduces the basicity of the amino group.

3.2. Spectroscopic Evidence of Electronic Effects

¹³C NMR spectroscopy provides insight into the electron density at different carbon atoms in the aromatic ring. A downfield shift (higher ppm) of the carbon attached to the amino group (C2) indicates lower electron density.

| Compound | C1 (ppm) | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) | OCH₃ (ppm) | C=O (ppm) |

| Methyl 2-aminobenzoate | 110.7 | 150.5 | 116.2 | 134.1 | 116.7 | 131.2 | 51.5 | 168.6[1] |

| Methyl 2-amino-3-chlorobenzoate | Data not available | Predicted downfield shift | Predicted downfield shift |

Table 2: ¹³C NMR Chemical Shifts (in CDCl₃).

It is predicted that the C2 carbon of Methyl 2-amino-3-chlorobenzoate would exhibit a downfield chemical shift compared to the C2 carbon of Methyl 2-aminobenzoate, reflecting the decreased electron density due to the chlorine's inductive effect.

3.3. Reactivity in Acylation Reactions

The acylation of the amino group is a common reaction for anthranilates. The rate of this reaction is directly proportional to the nucleophilicity of the amino nitrogen. Due to the electronic and steric effects of the ortho-chlorine, the acylation of Methyl 2-amino-3-chlorobenzoate is expected to be significantly slower than that of Methyl 2-aminobenzoate.

| Reaction | Substrate | Relative Rate |

| Acylation with Acetic Anhydride | Methyl 2-aminobenzoate | Faster |

| Acylation with Acetic Anhydride | Methyl 2-amino-3-chlorobenzoate | Slower |

Table 3: Predicted Relative Rates of Acylation.

The following workflow illustrates a competitive acylation experiment to demonstrate this difference in reactivity.

Caption: Workflow for a competitive acylation experiment.

Impact on Common Synthetic Transformations

The altered reactivity of Methyl 2-amino-3-chlorobenzoate has significant implications for its use in multi-step syntheses.

4.1. Diazotization and Sandmeyer Reaction

The conversion of the amino group to a diazonium salt is a cornerstone of aromatic chemistry. While the reduced nucleophilicity of the amino group in Methyl 2-amino-3-chlorobenzoate might suggest a slower rate of diazotization, the subsequent Sandmeyer reaction to replace the diazonium group is generally efficient. This pathway allows for the introduction of a variety of substituents at the C2 position.

4.2. Synthesis of Heterocycles: Quinazolinones